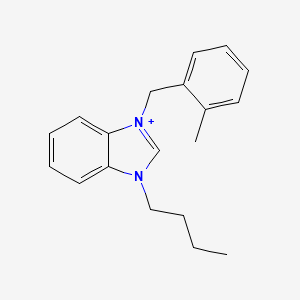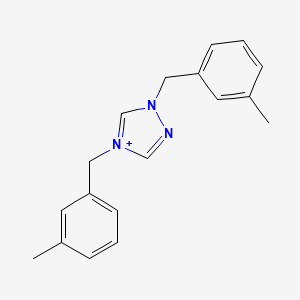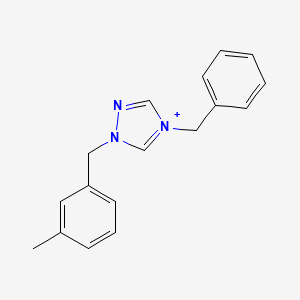
3-IndoleAceticAcid(Iaa)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IAA, also known as Indole-3-acetic acid, is a naturally occurring plant hormone of the auxin class . It is a derivative of indole, containing a carboxymethyl substituent . It is an off-white to tan crystalline solid . IAA plays a crucial role in almost all aspects of plant growth and development .
Synthesis Analysis
IAA is predominantly produced in cells of the apex (bud) and very young leaves of a plant . Plants can synthesize IAA by several independent biosynthetic pathways . The IAA-producing strains are mainly tryptophan-dependent and have significantly high yields of IAA . The ipdC gene encoding indole-3-pyruvate decarboxylase was identified by genomic analysis and RT-qPCR analysis, indicating the involvement of the indole-3-pyruvic acid (IPyA) pathway of IAA biosynthesis .Molecular Structure Analysis
IAA is a derivative of indole, containing a carboxymethyl substituent . The ipdC gene encoding indole-3-pyruvate decarboxylase was identified by genomic analysis and RT-qPCR analysis, indicating the involvement of the indole-3-pyruvic acid (IPyA) pathway of IAA biosynthesis .Chemical Reactions Analysis
IAA can be catabolized by several pathways including conjugation to sugars and amino acids and non-decarboxylative or decarboxylative oxidation . IAA can be used as a building block to synthesize, (±) harmacine using 4,4-diethoxybutan-1-amine via an acid-catalyzed acyl iminium ion cyclization reaction .Physical And Chemical Properties Analysis
IAA is a colorless solid that is soluble in polar organic solvents . It is insoluble in water but soluble in ethanol to 50mg/ml . It has a melting point of 168 to 170 °C .Wirkmechanismus
IAA enters the plant cell nucleus and binds to a protein complex composed of a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3), resulting in ubiquitination of Aux/IAA proteins with increased speed . IAA is a reciprocal signaling molecule in plant–microbe interactions, sustaining the symbiotic relationship that has evolved between host plants and their microbial allies .
Safety and Hazards
IAA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . The NFPA 704 health hazard rating for IAA is 2, which denotes a risk of temporary incapacitation with intense or prolonged, but not chronic exposure, and a possibility of residual injury .
Zukünftige Richtungen
Studies on the biosynthesis and functions of IAA in microorganisms can promote the production and utilization of IAA in agriculture . IAA has shown protective effects against Ankylosing Spondylitis in mice, mediated by the restoration of balance among the intestinal microbial community, activating the AhR pathway, and inhibiting inflammation .
Eigenschaften
CAS-Nummer |
127-51-4 |
|---|---|
Produktname |
3-IndoleAceticAcid(Iaa) |
Molekularformel |
C10H9NO2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





